1-Chlorooctan-4-one
Description
1-Chlorooctan-4-one is a chlorinated ketone with the molecular formula C₈H₁₅ClO. It features a chlorine atom at the 1-position and a ketone group at the 4-position of an octane chain. This structural arrangement imparts unique physicochemical properties, such as increased polarity due to the electron-withdrawing effects of both the chlorine and ketone groups. The compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and specialty materials. Its reactivity is influenced by the proximity of the chlorine to the carbonyl group, enabling participation in elimination or substitution reactions under specific conditions .
Properties
CAS No. |
80086-19-7 |
|---|---|
Molecular Formula |
C8H15ClO |
Molecular Weight |
162.66 g/mol |
IUPAC Name |
1-chlorooctan-4-one |
InChI |
InChI=1S/C8H15ClO/c1-2-3-5-8(10)6-4-7-9/h2-7H2,1H3 |
InChI Key |
MWWDIPJBSBDNEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Chlorooctane
- Structure : A straight-chain chloroalkane (C₈H₁₇Cl) without a ketone group.
- Properties : Lower polarity compared to this compound, leading to a lower boiling point (~180°C vs. ~220°C estimated for this compound).
- Reactivity : Undergoes SN2 reactions due to the primary chlorine position, whereas this compound may favor elimination (e.g., dehydrohalogenation) due to steric hindrance near the carbonyl .
4-Chlorohexan-2-one
- Structure : Shorter chain (C₆H₁₁ClO) with chlorine at position 4 and ketone at position 2.
- Properties : Reduced molecular weight results in lower boiling point (~190°C) compared to this compound. The ketone’s position alters electronic effects, making the chlorine less reactive toward nucleophiles.
2-Chlorocyclohexanone
- Structure : Cyclic chloroketone (C₆H₉ClO).
- Reactivity : The cyclohexane ring enhances steric effects, slowing substitution reactions. In contrast, this compound’s linear chain allows greater conformational flexibility, facilitating reactions like Grignard additions .
Functional Analogues
1-Bromooctan-4-one
- Structure : Bromine replaces chlorine at position 1.
- Reactivity : Bromine’s lower electronegativity but larger atomic size increases susceptibility to nucleophilic substitution compared to this compound.
1-Chloro-4-methyloctan-4-one
- Structure : Methyl branch near the ketone group.
- Properties : Increased steric hindrance reduces reaction rates in substitutions, unlike the linear this compound, which offers better accessibility for reagents.
Data Table: Comparative Properties
| Compound | Molecular Formula | Boiling Point (°C) | Polarity (LogP) | Key Reactivity |
|---|---|---|---|---|
| This compound | C₈H₁₅ClO | ~220 (estimated) | 2.1 | Elimination, nucleophilic acyl substitution |
| 1-Chlorooctane | C₈H₁₇Cl | ~180 | 4.3 | SN2 substitution |
| 4-Chlorohexan-2-one | C₆H₁₁ClO | ~190 | 1.8 | Ketone-mediated reductions |
| 2-Chlorocyclohexanone | C₆H₉ClO | ~215 | 1.5 | Ring-opening reactions |
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